molecular formula C8H13ClN2O3 B6274218 methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride CAS No. 2649078-80-6

methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride

Cat. No.: B6274218
CAS No.: 2649078-80-6
M. Wt: 220.7
InChI Key:
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Description

Methyl 1-oxa-2,7-diazaspiro[44]non-2-ene-3-carboxylate hydrochloride is a synthetic compound with a unique spirocyclic structure It is characterized by the presence of an oxadiazaspiro ring system, which contributes to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors to form the spirocyclic structure.

    Introduction of functional groups: Functional groups such as the carboxylate and hydrochloride are introduced through various chemical reactions, including esterification and halogenation.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems and continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate: This compound is similar but lacks the hydrochloride group.

    1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate derivatives: Various derivatives with different substituents on the spirocyclic core.

Uniqueness

Methyl 1-oxa-2,7-diazaspiro[44]non-2-ene-3-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxadiazaspiro and hydrochloride groups

Properties

CAS No.

2649078-80-6

Molecular Formula

C8H13ClN2O3

Molecular Weight

220.7

Purity

95

Origin of Product

United States

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